Dimethyl 3-phenylisothiazole-4,5-dicarboxylate

Overview

Description

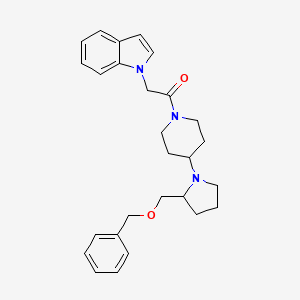

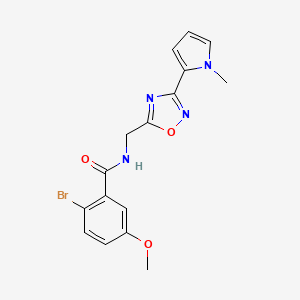

Dimethyl 3-phenylisothiazole-4,5-dicarboxylate is a chemical compound with the molecular formula C13H11NO4S . It has a molecular weight of 277.30 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to the 3rd position of an isothiazole ring, which is further substituted at the 4th and 5th positions by dimethyl dicarboxylate .Scientific Research Applications

Chemical Synthesis and Mechanistic Studies :

- Dimethyl 3-phenylisothiazole-4,5-dicarboxylate has been synthesized through thermolysis of 1,4,2-dithiazol-5-ones, which are explored for their chemical properties and reactions. This process involves the expulsion of carbon oxysulfide, followed by a 1,3-dipolar cycloaddition reaction (Crosby et al., 2002). Additionally, it's used in the oxidative cyclization of N-acyl derivatives to form oxazole derivatives (Shapiro, 1993).

Inhibitory Properties Against Xanthine Oxidase :

- Studies have investigated the inhibition properties of various derivatives of dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate, including this compound, on xanthine oxidase activity. These compounds exhibited significant inhibitory activities, suggesting potential therapeutic applications (Yagiz et al., 2021).

Microwave-induced Chemical Reactions :

- Microwave irradiation has been used to facilitate the chemical reactions involving this compound, demonstrating an improved method for synthesizing isothiazoles and thiadiazoles. This method allows for shorter reaction times and potentially higher yields (Fordyce et al., 2010).

Synthetic Methodology Development :

- The compound is used in novel synthetic methodologies, such as in the synthesis of triazoloapyrimidinedicarboxylates, demonstrating its utility in developing new chemical synthesis techniques (Karami et al., 2015).

Lithiation Studies of Heteroaromatic Compounds :

- Research on the lithiation of heteroaromatic compounds includes the study of 4-methylisothiazole, which is closely related to this compound. These studies are important for understanding the chemical behavior of these compounds (Micetich, 1970).

Photochromic and Fluorescence Switching Properties :

- The photochromic and fluorescence properties of compounds structurally related to this compound have been investigated. These studies contribute to the development of new materials with potential applications in imaging and sensing (Taguchi et al., 2011).

Pharmacological Studies :

- Some derivatives of this compound have been studied for their pharmacological properties, such as spasmolytic effects. These studies contribute to our understanding of the potential medical applications of these compounds (Plazzi et al., 1984).

Safety and Hazards

Safety measures for handling Dimethyl 3-phenylisothiazole-4,5-dicarboxylate include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be handled under inert gas and protected from moisture . It should be kept away from heat/sparks/open flames/hot surfaces . If swallowed, inhaled, or in contact with eyes or clothing, or if exposed or concerned, immediately call a POISON CENTER or doctor/physician .

properties

IUPAC Name |

dimethyl 3-phenyl-1,2-thiazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c1-17-12(15)9-10(8-6-4-3-5-7-8)14-19-11(9)13(16)18-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGFXPUHVNMJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SN=C1C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-fluoro-4-methylphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2364711.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2364717.png)

![4-oxo-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2364718.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2364721.png)

![N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide](/img/structure/B2364722.png)

![Ethyl 2-[2-(2,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2364723.png)

![4-methoxy-N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2364724.png)

![(E)-{[6-(4-cyanophenoxy)pyridin-3-yl]methylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B2364728.png)